molecular formula C23H23N3O3S B2410865 (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one CAS No. 861210-12-0

(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2410865
CAS No.: 861210-12-0
M. Wt: 421.52
InChI Key: OKSNXQQSGDFPFX-DEDYPNTBSA-N
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Description

(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one is a complex organic compound that features a unique combination of a benzodioxole ring, a piperazine moiety, and a thiazolone core

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets such as enzymes and receptors.

    Medicine: Preliminary research suggests that the compound may have anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the benzodioxole ring: This can be achieved through the condensation of catechol with formaldehyde.

    Synthesis of the piperazine derivative: The piperazine moiety can be introduced by reacting 2,6-dimethylaniline with ethylene glycol.

    Construction of the thiazolone core: This step involves the cyclization of a thioamide with an α-haloketone.

    Final coupling: The final step is the coupling of the benzodioxole, piperazine, and thiazolone intermediates under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or nitro groups if present.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the thiazolone ring, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thiazolone ring and formation of corresponding carboxylic acids or amines.

Mechanism of Action

The mechanism of action of (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can interact with hydrophobic pockets, while the piperazine moiety can form hydrogen bonds with amino acid residues. The thiazolone core can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar compounds to (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-4,5-dihydro-1,3-thiazol-4-one include:

    1,3-benzodioxole derivatives: These compounds share the benzodioxole ring and have been studied for their bioactivity.

    Piperazine derivatives: Compounds with the piperazine moiety are known for their pharmacological properties, including antipsychotic and antihistamine effects.

    Thiazolone derivatives: These compounds are known for their antimicrobial and anticancer activities.

The uniqueness of this compound lies in the combination of these three moieties, which can result in synergistic effects and enhanced bioactivity.

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-15-4-3-5-16(2)21(15)25-8-10-26(11-9-25)23-24-22(27)20(30-23)13-17-6-7-18-19(12-17)29-14-28-18/h3-7,12-13H,8-11,14H2,1-2H3/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSNXQQSGDFPFX-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=NC(=O)C(=CC4=CC5=C(C=C4)OCO5)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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